molecular formula C9H13BO2S B14038658 (3-Ethyl-5-(methylthio)phenyl)boronic acid

(3-Ethyl-5-(methylthio)phenyl)boronic acid

Cat. No.: B14038658
M. Wt: 196.08 g/mol
InChI Key: MZGLBGUQFHKGBQ-UHFFFAOYSA-N
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Description

(3-Ethyl-5-(methylthio)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-5-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The aryl ring can undergo reduction reactions to form the corresponding cyclohexyl derivative.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

(3-Ethyl-5-(methylthio)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Ethyl-5-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl ring.

    (4-Methylphenyl)boronic acid: A boronic acid with a methyl group on the phenyl ring.

    (3-Ethylphenyl)boronic acid: A boronic acid with an ethyl group on the phenyl ring.

Uniqueness

(3-Ethyl-5-(methylthio)phenyl)boronic acid is unique due to the presence of both ethyl and methylthio substituents on the phenyl ring, which can influence its reactivity and potential applications. The combination of these substituents can provide distinct electronic and steric effects, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C9H13BO2S

Molecular Weight

196.08 g/mol

IUPAC Name

(3-ethyl-5-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C9H13BO2S/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h4-6,11-12H,3H2,1-2H3

InChI Key

MZGLBGUQFHKGBQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)SC)CC)(O)O

Origin of Product

United States

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